Antimycobacterial Potency: Thioxo Derivative Outperforms Salicylanilide Analogs
While 4-chloro-2-methoxybenzamide itself is a key synthetic precursor, its benzothioamide derivative (compound 4e) demonstrates a clear and quantifiable advantage over the previously published salicylanilide analog. The target compound's derivative exhibits a Minimal Inhibition Concentration (MIC) of 2 μmol/L against Mycobacterium tuberculosis H37Rv, which is stated to be superior to the activity of the corresponding salicylanilide [1].
| Evidence Dimension | In vitro antimycobacterial activity |
|---|---|
| Target Compound Data | MIC = 2 μmol/L (for the 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide derivative) |
| Comparator Or Baseline | Corresponding salicylanilide analog |
| Quantified Difference | Activity is 'better than' the comparator; quantitative difference not reported in available abstract |
| Conditions | Against Mycobacterium tuberculosis H37Rv strain |
Why This Matters
This data justifies the selection of the 4-chloro-2-methoxybenzamide scaffold for developing more potent antimycobacterial agents compared to other published chemotypes.
- [1] Kozic, J., et al. (2012). Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues. Eur J Med Chem. 56:108-119. PMID: 22907036. View Source
